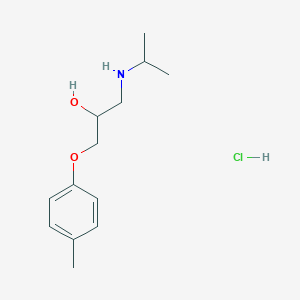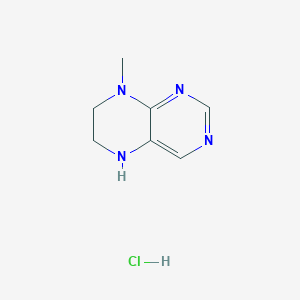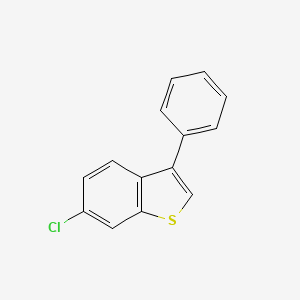
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H13N7O2S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has synthesized new derivatives, including compounds similar to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, to investigate their anticancer properties. For example, a study synthesized 5-methyl-4-phenyl thiazole derivatives, including those with a structure closely related to the specified compound, revealing promising selectivity and cytotoxicity against human lung adenocarcinoma cells, with significant apoptosis induction in some derivatives compared to the standard, cisplatin (A. Evren et al., 2019). Another study on oxadiazole, thiadiazole, and triazole derivatives, aimed at inhibiting MMP-9, a factor in tumor progression, found that certain derivatives exhibited cytotoxic effects similar to cisplatin, suggesting potential therapeutic applications in lung adenocarcinoma and glioma treatment without significant toxicity towards non-cancerous cells (A. Özdemir et al., 2017).
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole compounds have shown notable antimicrobial activity. Studies have synthesized various 1,3,4-oxadiazole-based compounds, including those structurally related to this compound, demonstrating significant inhibitory effects against a range of bacterial and fungal strains. These findings indicate the potential of these derivatives as novel antimicrobial agents against multidrug-resistant pathogens (D. Joshi & K. Parikh, 2013).
Anti-inflammatory Activity
Research on the synthesis of novel derivatives has also explored their anti-inflammatory properties. Compounds with a similar structure to the specified chemical have been investigated for their anti-inflammatory activity, showing significant effects in various models. This research suggests the potential of these compounds in developing new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
Anticonvulsant Evaluation
The anticonvulsant activities of indoline derivatives, including those related to the specified compound, have been assessed. Compounds demonstrating significant activity against convulsions suggest their potential application in epilepsy treatment. This highlights the versatility of the chemical scaffold in addressing various neurological disorders (R. Nath et al., 2021).
Propiedades
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c1-8-14-12(22-17-8)9-3-5-10(6-4-9)15-11(21)7-23-13-16-18-19-20(13)2/h3-6H,7H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTLJAWYUFSQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CSC3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Chlorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2765578.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide](/img/structure/B2765579.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)
![1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2765583.png)
![1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2765584.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2765587.png)


![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2765592.png)

![Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2765594.png)

![(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765600.png)
![N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea](/img/structure/B2765601.png)
